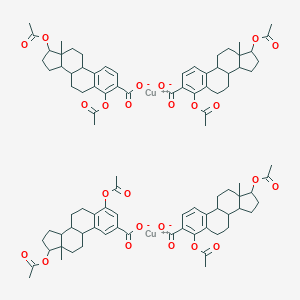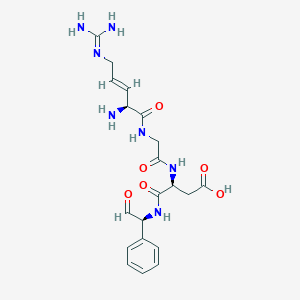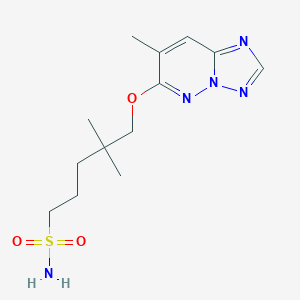
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyridazine family and has been synthesized through a complex process that involves several steps. In
Mécanisme D'action
The mechanism of action of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are essential for the survival and growth of cancer cells, malaria parasites, and bacteria.
Effets Biochimiques Et Physiologiques
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis or programmed cell death, which leads to the death of cancer cells. In malaria parasites, this compound inhibits the growth and replication of the parasite, leading to its death. In bacteria, this compound inhibits the activity of certain enzymes that are essential for bacterial survival, leading to the death of the bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine in lab experiments is its potent activity against cancer cells, malaria parasites, and bacteria. This compound has been shown to be effective at low concentrations, making it a promising lead compound for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. One direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections and neurological disorders. Another direction is to optimize the synthesis method of this compound to make it more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, malaria, and bacterial infections.
Propriétés
Numéro CAS |
152537-61-6 |
|---|---|
Nom du produit |
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine |
Formule moléculaire |
C13H21N5O3S |
Poids moléculaire |
327.41 g/mol |
Nom IUPAC |
4,4-dimethyl-5-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]pentane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-10-7-11-15-9-16-18(11)17-12(10)21-8-13(2,3)5-4-6-22(14,19)20/h7,9H,4-6,8H2,1-3H3,(H2,14,19,20) |
Clé InChI |
QNVUIUSVAKHBGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N |
SMILES canonique |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N |
Autres numéros CAS |
152537-61-6 |
Synonymes |
1-Pentanesulfonamide, 4,4-dimethyl-5-((7-methyl(1,2,4)triazolo(1,5-b)p yridazin-6-yl)oxy)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

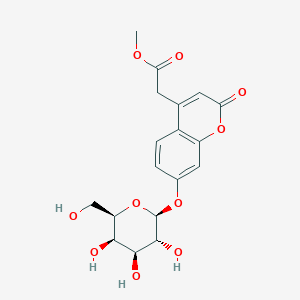
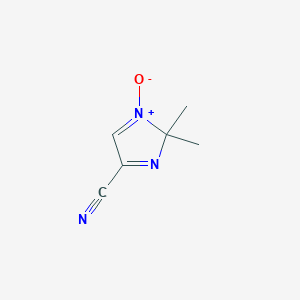
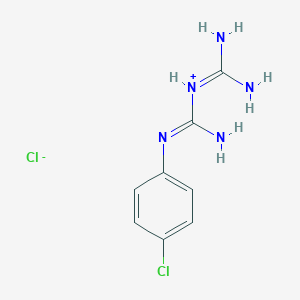
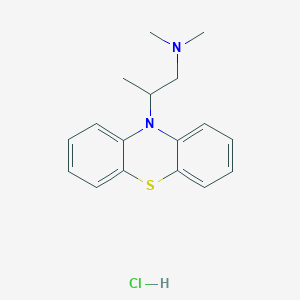
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
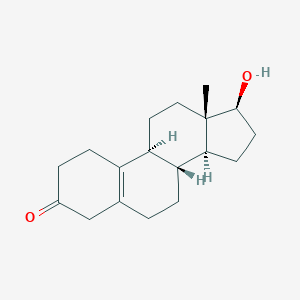
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
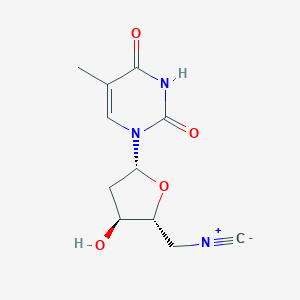
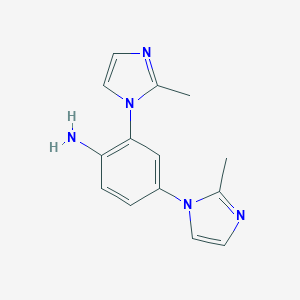
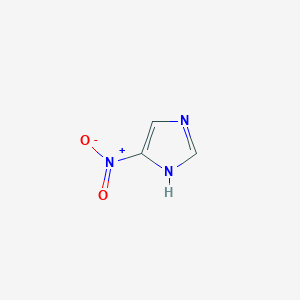
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
